(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine
Overview
Description
(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is an organic compound with a unique structure characterized by a dihydroindene ring system with two amine groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1,2-dihydro-1H-indene-1,2-dione using a chiral catalyst to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the reduction process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors with optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and temperature are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or ketones, depending on the reaction conditions.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is used as a chiral building block in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to induce chirality in target molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in chiral catalysts and its interactions with biological molecules. Its ability to form stable complexes with metals makes it useful in studying enzyme mechanisms and developing new catalytic processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows for the design of novel drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value products.
Mechanism of Action
The mechanism of action of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine: This is a diastereomer of the compound with different stereochemistry.
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine: Another diastereomer with distinct properties.
1-Amino-2-indanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXURXJYTUFEPX-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456076 | |
Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218151-56-5 | |
Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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